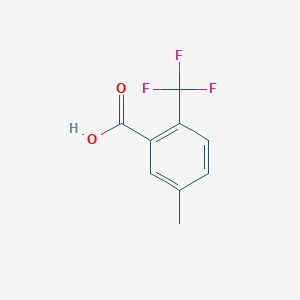

5-Methyl-2-(trifluoromethyl)benzoic acid

Descripción general

Descripción

5-Methyl-2-(trifluoromethyl)benzoic acid is an organic compound with the molecular formula C9H7F3O2. It is a derivative of benzoic acid, where the hydrogen atoms in the benzene ring are substituted by a methyl group and a trifluoromethyl group. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

One common method is the fluorination of 2-trichloromethyl benzyl dichloride using anhydrous hydrogen fluoride in the presence of a catalyst . This reaction produces 2-trifluoromethyl benzyl dichloride, which can then be oxidized to form 5-Methyl-2-(trifluoromethyl)benzoic acid.

Industrial Production Methods

Industrial production of this compound often employs large-scale fluorination processes. These processes are designed to ensure high yield and purity of the final product. The use of advanced catalytic systems and optimized reaction conditions are crucial for efficient industrial synthesis.

Análisis De Reacciones Químicas

Types of Reactions

5-Methyl-2-(trifluoromethyl)benzoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the trifluoromethyl group to other functional groups.

Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while substitution reactions can introduce various functional groups into the aromatic ring.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

Intermediate in Drug Synthesis:

5-Methyl-2-(trifluoromethyl)benzoic acid is primarily utilized as an intermediate in the synthesis of various therapeutic agents. Its structural features allow it to serve as a scaffold for developing new drugs, particularly those targeting specific biological pathways. The trifluoromethyl group contributes to increased lipophilicity and metabolic stability, enhancing the pharmacokinetic profiles of derived compounds.

Case Study: Fluralaner

One notable application is in the synthesis of fluralaner, a systemic insecticide effective against fleas and ticks in mammals. Fluralaner acts by inhibiting GABA receptors in arthropods without affecting similar receptors in mammals, making it a safe option for pets. The synthesis of fluralaner involves using this compound as a key building block, showcasing its significance in veterinary medicine .

Agrochemical Applications

The compound has potential applications in agrochemicals due to its ability to modify biological activity. Its unique electronic properties can enhance the efficacy of herbicides and pesticides by improving their binding affinity to target enzymes or receptors in pests.

Material Science

This compound is also being explored for its potential use in material science. Its chemical structure allows for modifications that can lead to materials with specific thermal or mechanical properties. Research into polymerization processes incorporating this compound could yield advanced materials suitable for various industrial applications.

Chemical Synthesis

Electrophilic Aromatic Substitution:

The trifluoromethyl group significantly enhances the electrophilicity of the aromatic ring, facilitating electrophilic aromatic substitution reactions. This property is exploited in synthetic organic chemistry to create more complex molecules from simpler precursors.

Synthesis Methods:

Several methods exist for synthesizing this compound, including:

- Friedel-Crafts Acylation: A classical method involving the acylation of toluene derivatives.

- Kolbe-Schmitt Reaction: A carboxylation reaction that can introduce carboxylic acid groups onto aromatic rings.

Mecanismo De Acción

The mechanism of action of 5-Methyl-2-(trifluoromethyl)benzoic acid involves its interaction with various molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects .

Comparación Con Compuestos Similares

Similar Compounds

- 2-Methyl-5-(trifluoromethyl)benzoic acid

- 4-(Trifluoromethyl)benzoic acid

- 3,5-Bis(trifluoromethyl)benzoic acid

Uniqueness

5-Methyl-2-(trifluoromethyl)benzoic acid is unique due to the specific positioning of the methyl and trifluoromethyl groups on the benzene ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications where other similar compounds may not be as effective .

Actividad Biológica

5-Methyl-2-(trifluoromethyl)benzoic acid is a notable compound due to its unique structural features and potential biological activities. The presence of the trifluoromethyl group enhances its lipophilicity and reactivity, making it an interesting candidate for various therapeutic applications. This article provides an in-depth analysis of the biological activity of this compound, including synthesis methods, biological evaluations, and relevant case studies.

This compound has the molecular formula and a molecular weight of approximately 204.15 g/mol. It is characterized by a benzoic acid structure with both methyl and trifluoromethyl substituents on the aromatic ring. The trifluoromethyl group significantly influences the compound's electronic properties, enhancing its electrophilicity and making it suitable for electrophilic aromatic substitution reactions.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 204.15 g/mol |

| Melting Point | 142 - 145 °C |

| Solubility | Soluble in organic solvents |

| pKa | Approximately 4.5 |

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including:

- Friedel-Crafts Acylation : This method involves the reaction of a methyl-substituted benzoic acid with trifluoroacetyl chloride in the presence of a Lewis acid catalyst.

- Kolbe-Schmitt Reaction : This electrochemical method can also be utilized to introduce the trifluoromethyl group into the aromatic system.

These synthetic routes are crucial for producing the compound in sufficient quantities for biological testing.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound. Its derivatives have been tested against various bacterial strains, showing significant activity.

- Minimum Inhibitory Concentration (MIC) : In a study, derivatives containing the trifluoromethyl group exhibited MIC values as low as 0.5 µg/mL against Staphylococcus aureus, including methicillin-resistant strains (MRSA) .

Antifungal Activity

The antifungal properties of this compound have also been explored. Research indicates that certain derivatives demonstrate effectiveness against pathogenic fungi such as Candida species and Aspergillus species.

- A notable study reported that salicylanilide derivatives with a trifluoromethyl group showed enhanced antifungal activity, suggesting that similar modifications to this compound could yield potent antifungal agents .

Case Studies

- Case Study on Antimicrobial Efficacy :

- Clinical Relevance :

Propiedades

IUPAC Name |

5-methyl-2-(trifluoromethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3O2/c1-5-2-3-7(9(10,11)12)6(4-5)8(13)14/h2-4H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYEMDMKMHBXYPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60557348 | |

| Record name | 5-Methyl-2-(trifluoromethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60557348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120985-68-4 | |

| Record name | 5-Methyl-2-(trifluoromethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60557348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.